(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate
Description
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Properties
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C13H19NO2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h1-10,13-14H,(H,19,20)(H,21,22);5-8,10H,9H2,1-4H3/t13-,14-;10-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXAVPTGXQONO-LITMDOGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850222-41-2 | |
| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850222-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a compound with significant biological activity, particularly in pharmacological applications. This article explores its properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C31H33NO10
- Molecular Weight : 579.59 g/mol
- CAS Number : 850222-41-2
The compound consists of a dimethylamino group and a methoxyphenyl moiety, which contribute to its biological activity. Its structure allows for interactions with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, reducing oxidative stress in cells. This property is critical for preventing cellular damage and has implications in aging and chronic diseases.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory disorders .
- Anticancer Properties : Preliminary studies suggest that (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one derivatives can induce apoptosis in cancer cell lines. This is likely through the modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits cytokines like TNF-α and IL-6; potential for treating inflammatory diseases |
| Anticancer | Induces apoptosis in cancer cells; affects cell survival pathways |
| Neuroprotective | Potential effects on neurodegenerative diseases through modulation of neurotransmitter systems |
Case Study 1: Antioxidant Activity
A study analyzed the antioxidant properties of related compounds using DPPH radical scavenging assays. Results indicated that compounds similar to (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one exhibited significant scavenging activity, suggesting a protective role against oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Effects
In vitro studies on human monocytes demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines by up to 50%. This suggests its potential application in managing conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines showed that derivatives of this compound could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the methodological considerations for synthesizing this compound with high enantiomeric purity? A: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, the (2R,3R)-2,3-bis(benzoyloxy)succinate counterion may be introduced via salt formation under controlled pH to stabilize the desired enantiomer. Reaction conditions (e.g., temperature, solvent polarity) must optimize stereoselectivity. Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances enantiomeric purity, monitored by chiral HPLC .
Structural Elucidation Q: What analytical techniques are critical for confirming the stereochemistry of this compound? A: X-ray crystallography is definitive for assigning stereochemistry, as demonstrated in studies of similar (3S,4R)-ethyl-hydroxyl-azepanium derivatives . Complementary methods include:
- NMR : - and -NMR to analyze coupling constants (e.g., ) and NOESY correlations for spatial proximity.
- CD Spectroscopy : Detects Cotton effects to confirm chiral centers .
Purity Assessment Q: How can researchers assess chemical and enantiomeric purity during synthesis? A: Use orthogonal methods:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies chemical purity (>98%) .
- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases optimized for retention time separation .
Solubility and Stability Q: What strategies mitigate solubility challenges in aqueous buffers? A: Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes enhance solubility. Stability studies (e.g., 24-hr exposure to pH 1–9 buffers at 37°C) identify degradation pathways (e.g., hydrolysis of the succinate ester under acidic conditions) .
Advanced Research Questions
Enantiomeric Purity Optimization Q: How can contradictory enantiomer ratios arise during scale-up, and how are they resolved? A: Kinetic vs. thermodynamic control during crystallization may skew ratios. For example, rapid cooling favors metastable polymorphs with lower enantiopurity. Mitigation involves:
- Seeding : Introduce pre-characterized crystals to guide nucleation.
- Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors crystallization in real time .
Metabolic Pathway Identification Q: What methodologies identify metabolic products of this compound in hepatic microsomes? A: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via:
- LC-MS/MS : High-resolution mass spectrometry (HRMS) detects phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.
- Isotopic Labeling : -labeled analogs trace metabolic pathways .
Data Contradiction Analysis Q: How should researchers address discrepancies in reported biological activity across studies? A: Systematic validation steps include:
- Assay Replication : Test the compound in standardized assays (e.g., kinase inhibition with ATP concentration controls).
- Batch Analysis : Compare activity across synthesized batches to rule out impurity effects.
- Structural Dynamics : Molecular dynamics simulations (e.g., Desmond) model ligand-receptor interactions to explain variability .
In Silico Modeling Q: What computational approaches predict binding affinities for this compound’s targets? A: Combine:
- Docking Studies (AutoDock Vina) : Screen against crystallographic protein structures (e.g., GPCRs) using force fields adjusted for partial charges.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
